molecular formula C17H13ClN2O3 B2904352 (Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide CAS No. 903178-59-6

(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide

Cat. No. B2904352
CAS RN: 903178-59-6
M. Wt: 328.75
InChI Key: VBPLWWCFKSKWHC-UHFFFAOYSA-N
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Description

(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide, also known as CMHP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CMHP is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Pharmacological Effects and Mechanisms

Compounds with structures similar to "(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide" often exhibit a range of pharmacological effects. For instance, metoclopramide, a compound with pharmacological properties, is used for gastrointestinal disorders due to its ability to enhance gastrointestinal motility. It acts by antagonizing dopamine receptors and sensitizing muscarinic receptors in the gastrointestinal smooth muscle, coordinating gastric, pyloric, and small intestinal motor function (Mishra et al., 2017).

Environmental Degradation and Polymer Chemistry

In the context of environmental science and polymer chemistry, certain phosphonate and phosphoric acid esters are utilized for the degradation of polymers like polyurethanes, polycarbonates, and polyamides. This process facilitates the recycling or disposal of polymer-based materials, potentially reducing environmental pollution (Mitova et al., 2013).

Antimicrobial Activities

Eugenol, a hydroxyphenyl propene found in essential oils of several plants, exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Its mechanisms of action include disruption of microbial membranes, inhibition of enzyme activity, and interference with microbial motility and adhesion (Marchese et al., 2017).

properties

IUPAC Name

(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-6-5-13(9-15(16)18)20-17(22)12(10-19)7-11-3-2-4-14(21)8-11/h2-9,21H,1H3,(H,20,22)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPLWWCFKSKWHC-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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